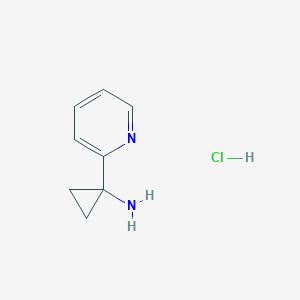1-(Pyridin-2-yl)cyclopropanamine hydrochloride
CAS No.: 437985-36-9
Cat. No.: VC3182675
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 437985-36-9 |
|---|---|
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| IUPAC Name | 1-pyridin-2-ylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h1-3,6H,4-5,9H2;1H |
| Standard InChI Key | LJFVLTGRTLCTEZ-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC=N2)N.Cl |
| Canonical SMILES | C1CC1(C2=CC=CC=N2)N.Cl |
Introduction
Structural Characterization
Molecular Structure and Formula
1-(Pyridin-2-yl)cyclopropanamine hydrochloride is the hydrochloride salt of 1-(pyridin-2-yl)cyclopropanamine. The parent compound (free base) has a molecular formula of C8H10N2 . The free base consists of a cyclopropane ring with an amino group and a pyridin-2-yl substituent attached to the same carbon atom of the cyclopropane ring. The hydrochloride salt formation occurs through protonation of the amino group, resulting in the formation of a positively charged ammonium group balanced by a chloride counterion.
Structural Representation
The structural characteristics of the parent compound can be represented through various notations:
The hydrochloride salt would maintain the same carbon skeleton while featuring a protonated amino group and a chloride counterion.
Physicochemical Properties
Spectroscopic Properties
The parent compound 1-(pyridin-2-yl)cyclopropanamine exhibits specific spectroscopic properties that can be used for identification and characterization. The predicted collision cross-section data for various adducts of the parent compound are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 135.09168 | 129.9 |
| [M+Na]+ | 157.07362 | 144.1 |
| [M+NH4]+ | 152.11822 | 141.2 |
| [M+K]+ | 173.04756 | 137.1 |
| [M-H]- | 133.07712 | 140.9 |
| [M+Na-2H]- | 155.05907 | 142.7 |
| [M]+ | 134.08385 | 136.3 |
| [M]- | 134.08495 | 136.3 |
These collision cross-section values provide valuable data for mass spectrometry-based identification and characterization of the compound .
Synthetic Methodologies
Hydrochloride Salt Formation
The formation of the hydrochloride salt from the free base amine typically follows standard procedures used for amine hydrochloride preparation. For similar compounds, this process involves treating the amine with hydrochloric acid, often in an organic solvent, followed by isolation of the crystalline salt. As seen with related compounds, this process can involve cooling the reaction mixture and filtering the resulting precipitate .
Structural Comparisons
Comparison with Related Pyridyl Derivatives
1-(Pyridin-2-yl)cyclopropanamine hydrochloride bears structural similarities to other nitrogen-containing heterocyclic cyclopropanamine derivatives. The compound differs from 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride (molecular weight: 171.63 g/mol) in the heterocyclic ring system, with the former containing a pyridine ring and the latter featuring a pyrazine ring.
Comparison with Phenyl-Substituted Analogues
Several phenyl-substituted cyclopropanamine derivatives have been reported, including 1-phenylcyclopropan-1-amine hydrochloride and its substituted variants such as 1-(p-tolyl)cyclopropan-1-amine hydrochloride and 1-(4-methoxyphenyl)cyclopropan-1-amine . These compounds share the core cyclopropanamine structure but differ in the aromatic substitution pattern, potentially leading to different physicochemical and biological properties.
Analytical Characterization
Spectroscopic Analysis
For cyclopropanamine derivatives similar to 1-(Pyridin-2-yl)cyclopropanamine hydrochloride, analytical characterization typically involves:
-
NMR spectroscopy (¹H and ¹³C)
-
IR spectroscopy
-
Mass spectrometry
-
X-ray diffraction analysis for crystalline samples
These techniques provide crucial information for structural confirmation and purity assessment.
Chromatographic Analysis
Chromatographic methods, particularly HPLC and GC-MS, are commonly employed for the analysis of cyclopropanamine derivatives. These techniques allow for separation, identification, and quantification of the compound and potential impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume